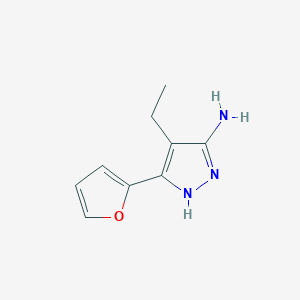

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-ethyl-5-(furan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3O/c1-2-6-8(11-12-9(6)10)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12) |

InChI Key |

XRXASGYGTAHPRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 3 Furan 2 Yl 1h Pyrazol 5 Amine and Its Analogues

Established Synthetic Routes to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles is a well-documented field in organic chemistry, with several reliable methods being predominantly used. These techniques offer flexibility in introducing a variety of substituents onto the pyrazole (B372694) ring.

Condensation Reactions Involving β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds smoothly to yield the desired 5-aminopyrazole core. The mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This intermediate, which is rarely isolated, then undergoes intramolecular cyclization through the attack of the other nitrogen atom on the nitrile carbon. beilstein-journals.orgnih.gov

This robust method has been utilized to synthesize a large number of 5-aminopyrazoles with diverse substitution patterns. beilstein-journals.org For instance, the reaction of various heteroarylhydrazines with α-cyanoacetophenones has been successfully used to produce a range of 5-amino-1-heteroarylpyrazoles. nih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis via β-Ketonitrile Condensation This is an interactive data table. Click on the headers to sort.

| β-Ketonitrile Reactant | Hydrazine Reactant | Product | Reference |

| α-Cyanoacetophenone | Phenylhydrazine (B124118) | 5-Amino-3-phenyl-1-phenyl-1H-pyrazole | beilstein-journals.org |

| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline (B188251) | 5-Amino-3-phenyl-1-(4-methylquinolin-2-yl)-3-trifluoromethyl-1H-pyrazole | nih.gov |

| 4-Cyano-3-oxotetrahydrothiophene | Phenylhydrazine hydrochloride | 2-Phenyl-3-aminothieno[3,4-c]pyrazole | beilstein-journals.orgnih.gov |

Approaches Utilizing Malononitrile (B47326) and its Derivatives

Malononitrile and its derivatives are also key starting materials in the synthesis of 5-aminopyrazoles, often leading to products with specific substitution patterns. The reaction of malononitrile with hydrazines is a common route to 3,5-diaminopyrazoles. beilstein-journals.org Additionally, multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine derivative can provide a one-pot synthesis of 5-aminopyrazole-4-carbonitriles. nih.govnih.gov In some procedures, malononitrile is first reacted with triethyl orthoformate to produce ethoxymethylenemalononitrile, which is then condensed with a hydrazine to yield the 5-aminopyrazole. publish.csiro.au

Solid-Phase Synthesis Techniques for 5-Aminopyrazoles

Solid-phase synthesis has emerged as a powerful tool for the generation of libraries of 5-aminopyrazoles for high-throughput screening. beilstein-journals.orgnih.gov One approach involves the use of resin-supported β-ketonitriles, which react with hydrazines to give resin-bound 5-aminopyrazoles. Subsequent cleavage from the resin affords the final products in high yields. beilstein-journals.orgnih.gov

Another solid-phase strategy utilizes a resin-immobilized β-ketoamide. acs.org This is reacted with an aryl- or alkylhydrazine and Lawesson's reagent to form the resin-bound 5-aminopyrazole, which is then cleaved from the solid support, typically by treatment with trifluoroacetic acid (TFA). acs.org This method is noted for its generality and mild reaction conditions. acs.org

Table 2: Overview of a Solid-Phase Synthesis Approach This is an interactive data table. Click on the headers to sort.

| Step | Description | Reagents/Conditions | Reference |

| 1 | Immobilization | β-Ketoester, resin-bound amine, DMAP, NMP or toluene (B28343) | acs.org |

| 2 | Cyclization | Resin-immobilized β-ketoamide, hydrazine, Lawesson's reagent, THF/Pyridine (B92270), 50-55°C | acs.org |

| 3 | Cleavage | 25% TFA in DCE | acs.org |

Reactions of α,β-Unsaturated Nitriles with Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines provides another direct route to the 5-aminopyrazole ring system. mdpi.com When the α,β-unsaturated nitrile contains a suitable leaving group at the β-position, the reaction with a hydrazine derivative leads to the formation of a 5-aminopyrazole through a cyclocondensation reaction. nih.govmdpi.combeilstein-journals.org This method is advantageous as the amino group is directly incorporated from the starting nitrile. mdpi.com

Synthesis from Substituted Hydrazones

Substituted hydrazones are often key intermediates in the synthesis of 5-aminopyrazoles and can also serve as the starting point for their formation. nih.gov As mentioned, the condensation of β-ketonitriles with hydrazines proceeds through a hydrazone intermediate. beilstein-journals.orgnih.gov In some cases, these hydrazones can be isolated and then cyclized in a separate step. For example, the reaction of trifluoroacetylbenzyl cyanide with 2-hydrazino-4-methylquinoline at room temperature allows for the isolation of the intermediate hydrazone, which can then be cyclized to the corresponding 5-aminopyrazole by refluxing in ethanol (B145695). nih.gov Additionally, hydrazones formed from the coupling of diazotized sulfonamides with malononitrile can be cyclized with hydrazine hydrate (B1144303) to yield 4-arylazo-3,5-diaminopyrazoles. beilstein-journals.org

Miscellaneous Procedures for 5-Aminopyrazoles

Beyond the primary methods, a number of other procedures have been developed for the synthesis of 5-aminopyrazoles. These include:

Three-component reactions: One-pot syntheses involving an aldehyde, malononitrile, and a hydrazine have been reported, sometimes using catalysts such as tannic acid-functionalized silica-coated nanoparticles, to produce 5-aminopyrazole-4-carbonitriles. nih.govnih.gov

From ketene (B1206846) N,S-acetals: The reaction of ketene N,S-acetals with hydrazine hydrate is another effective method for preparing 5-aminopyrazoles. nih.gov

From thioacetals of malononitrile: An interesting synthesis of 5(3)-aminopyrazoles has been developed using thioacetals of malononitrile, which react with hydrazine monohydrate. beilstein-journals.orgnih.gov

These varied synthetic strategies underscore the importance of the 5-aminopyrazole scaffold and provide chemists with a range of tools to access this valuable class of compounds.

Targeted Synthesis of Furan-Substituted Pyrazoles

The synthesis of pyrazoles substituted with a furan (B31954) moiety is a significant area of research, primarily due to the presence of this structural motif in numerous biologically active compounds. Methodologies are often tailored to achieve specific substitution patterns on the pyrazole ring.

Cyclocondensation Reactions for Furan-Containing Pyrazoles

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic species with hydrazine or its derivatives. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile for creating a wide range of substituted pyrazoles. nih.gov

In the context of furan-containing pyrazoles, the synthesis begins with a 1,3-dicarbonyl compound that incorporates a furan ring. For example, a furan-containing β-diketone can react with hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. beilstein-journals.org

Another key pathway involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org This is a particularly versatile method for producing 5-aminopyrazoles. The reaction is believed to start with the nucleophilic attack of a hydrazine nitrogen on the carbonyl carbon to form a hydrazone, which then undergoes cyclization via the attack of the other nitrogen atom on the nitrile carbon. beilstein-journals.org High pressure can significantly accelerate the initial reaction between a hydrazine and a cyanoacetate (B8463686) precursor, which can then be cyclized under base catalysis to form an aminopyrazole. researchgate.net

Multi-Step Synthesis Strategies for Specific Substitution Patterns, including Ethyl and Furan-2-yl Groups

Achieving a specific substitution pattern, such as in 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine, necessitates a multi-step synthetic approach. The strategy generally involves the careful construction of a precursor that contains the required ethyl and furan groups in the correct positions before the final pyrazole ring formation.

A plausible synthetic route would start with the synthesis of a specialized β-ketonitrile precursor, such as 2-(furan-2-carbonyl)butanenitrile. This intermediate can be prepared through a Claisen condensation between ethyl 2-furoate and propanenitrile. The resulting β-ketonitrile contains the necessary furan and ethyl functionalities. The subsequent and final step is the cyclocondensation of this intermediate with hydrazine hydrate. This reaction typically proceeds by heating in a suitable solvent like ethanol, leading to the formation of the desired this compound. beilstein-journals.orgchim.it The regioselectivity of this cyclization is a critical aspect, as the reaction can potentially yield two different isomers. chim.it

Synthesis from Chalcones and Furan-Pyrazolyl Intermediates

An important and frequently used method for synthesizing furan-substituted pyrazoles involves the use of chalcones (α,β-unsaturated ketones) as intermediates. nih.govorientjchem.orgnih.gov This method typically involves two main steps:

Claisen-Schmidt Condensation: A furan-2-carbaldehyde is condensed with an appropriate ketone (in this case, 1-butanone or ethyl methyl ketone) under basic conditions (e.g., NaOH) to form a furan-containing chalcone. This reaction creates the core carbon skeleton required for the final product. orientjchem.orgresearchgate.net

Cyclization with Hydrazine: The synthesized furan-chalcone is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form a pyrazoline, which may then be oxidized to the corresponding pyrazole. nih.govnih.gov Often, when the reaction is conducted in a solvent like glacial acetic acid, it can directly yield the N-acetylated pyrazole derivative. researchgate.net

This pathway is highly effective for producing a variety of 3,5-disubstituted pyrazoles and their pyrazoline precursors. nih.gov

Catalytic Systems and Reaction Condition Optimization

The efficiency, yield, and selectivity of pyrazole synthesis are profoundly influenced by the choice of catalysts and the optimization of reaction conditions such as solvent and temperature.

Role of Catalysts in Enhancing Reaction Rates and Yields

Catalysts play a pivotal role in modern organic synthesis by lowering activation energies and often enabling reactions under milder conditions with higher yields and selectivity. nih.gov

Lewis Acid Catalysts: Lewis acids like Samarium(III) chloride (SmCl₃) can catalyze the acylation of β-ketoesters to form the 1,3-diketone intermediates required for pyrazole synthesis. beilstein-journals.org

Transition Metal Catalysts:

Palladium (Pd): Palladium catalysts are used in coupling reactions to attach substituents to the pyrazole core. For instance, Pd-mediated Buchwald-Hartwig amination can be used to install the amino group on a pre-formed halo-pyrazole ring. nih.gov

Silver (Ag) and Gold (Au): Silver(I) and Gold(I) salts have been employed as mild and effective catalysts for intramolecular cyclization reactions to form fused ring systems like furo[2,3-c]pyrazoles. nih.gov Silver triflate (AgOTf) has also been shown to be a highly effective catalyst for the rapid and regioselective reaction between trifluoromethylated ynones and hydrazines to yield 3-CF₃-pyrazoles. mdpi.com

Copper (Cu): Copper triflate has been used as a catalyst for the condensation of α,β-ethylenic ketones with hydrazines to form pyrazolines. nih.govmdpi.com

Solid Catalysts: Heterogeneous catalysts like nano-ZnO and Montmorillonite K10 are advantageous due to their ease of separation and reusability, contributing to more environmentally friendly ("green") synthesis protocols. nih.govmdpi.com

| Catalyst Type | Specific Catalyst Example | Role in Synthesis | Reference |

| Lewis Acid | Samarium(III) chloride (SmCl₃) | Catalyzes acylation to form 1,3-diketone precursors. | beilstein-journals.org |

| Transition Metal | Palladium (e.g., Pd₂(dba)₃/Xantphos) | Mediates coupling reactions to add substituents. | nih.gov |

| Transition Metal | Silver(I) salts (e.g., AgOTf) | Promotes intramolecular cyclization for fused rings. | nih.gov |

| Transition Metal | Copper triflate (Cu(OTf)₂) | Catalyzes condensation of α,β-unsaturated ketones. | nih.govmdpi.com |

| Solid Catalyst | Nano-ZnO | Green catalyst for condensation reactions. | nih.gov |

| Acid Promoter | p-Toluenesulfonic acid (p-TSA) | Promotes multi-component reactions for fused pyrazoles. | beilstein-journals.org |

Optimization of Solvents and Temperatures for Aminopyrazole Synthesis

The choice of solvent and the reaction temperature are critical parameters that can dictate the outcome of a reaction, influencing reaction rates, yields, and even the regioselectivity of the product formed. chim.it

The synthesis of aminopyrazoles from β-functionalized nitrile precursors is particularly sensitive to reaction conditions. For example, the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine can yield two different isomers depending on the conditions. Under microwave irradiation, using acetic acid in toluene leads to the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol produces the 3-aminopyrazole (B16455) isomer. chim.it This demonstrates that acidic conditions favor one regioisomer, while basic conditions favor the other.

Similarly, solvent polarity plays a key role. The use of polar aprotic solvents like N,N-dimethylacetamide has been shown to give better results and higher regioselectivity in the cyclocondensation of 1,3-diketones with arylhydrazines compared to commonly used polar protic solvents like ethanol. nih.gov

Temperature is another powerful tool for controlling reaction pathways. In some systems, a temperature-controlled divergent synthesis is possible, where simply adjusting the reaction temperature can selectively produce different products from the same starting materials. nih.gov For aminopyrazole synthesis, reactions are often carried out at elevated temperatures (reflux) to ensure completion, with solvents like ethanol, dimethylformamide (DMF), or acetic acid being common choices. chim.itbeilstein-journals.org Microwave irradiation is also frequently employed to dramatically reduce reaction times, often from hours to minutes, without negatively impacting the regiochemical outcome. chim.it

| Condition | Parameter | Effect | Reference |

| Solvent/Catalyst System | Acetic Acid in Toluene | Favors formation of 5-aminopyrazole isomer. | chim.it |

| Solvent/Catalyst System | Sodium Ethoxide in Ethanol | Favors formation of 3-aminopyrazole isomer. | chim.it |

| Solvent Choice | N,N-dimethylacetamide (aprotic) | Can improve yield and regioselectivity over ethanol (protic). | nih.gov |

| Energy Source | Microwave Irradiation | Significantly reduces reaction times (e.g., from hours to minutes). | chim.itbeilstein-journals.org |

| Temperature | Varies (e.g., room temp vs. 95°C) | Can be used to selectively control which product is formed (divergent synthesis). | nih.gov |

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry for the rapid and efficient production of heterocyclic compounds, including pyrazole derivatives. acs.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation in the synthesis of aminopyrazoles and their fused heterocyclic systems has been demonstrated to be highly effective. nih.govbeilstein-journals.org

The synthesis of pyrazole derivatives, including analogues of this compound, can be efficiently achieved through the condensation of β-ketonitriles with hydrazines under microwave irradiation. nih.gov This method provides a rapid and high-yielding route to 5-aminopyrazol-4-yl ketones. nih.gov The general advantages of microwave-assisted synthesis, such as shorter reaction times and improved yields, have been consistently reported across a variety of pyrazole synthetic protocols. acs.orgdergipark.org.tr For instance, reactions that require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. acs.orgnih.gov

Several studies have highlighted the successful application of microwave energy in multicomponent reactions to construct complex pyrazole-containing scaffolds. For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, β-ketonitriles, and aldehydes is significantly accelerated under microwave conditions, providing better yields in a shorter time frame compared to conventional heating. nih.govbeilstein-journals.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-bromovinyl/aryl aldehydes is efficiently achieved with good yields in just 15 minutes under microwave irradiation. rsc.org

The choice of solvent and catalyst can also be optimized for microwave-assisted synthesis. While some reactions proceed efficiently under solvent-free conditions, others benefit from the use of high-boiling point solvents that can absorb microwave energy effectively. rsc.orgnih.gov The following table summarizes representative examples of microwave-assisted synthesis of pyrazole derivatives, illustrating the significant rate enhancement and yield improvement.

| Reactants | Product Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-ketonitriles, 5-aminopyrazole, anisaldehyde | Pyrazolo[3,4-b]pyridines | Acetic acid, Microwave | Shortened | Improved | nih.gov |

| 5-aminopyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Pyrazolo[1,5-a]pyrimidines | Ethanol, Microwave | Shorter than conventional | High | nih.gov |

| β-bromovinyl/aryl aldehydes, 5-aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | 120 °C, 700 W, Microwave | 15 min | Good | rsc.org |

| Carbohydrazide derivatives, 2,4-pentanedione | 1-aroyl-3,5-dimethyl-1H-pyrazoles | Ethanol, 270 W, Microwave | 3-5 min | 82-98 | rsc.org |

| Aryl hydrazine, β-ketoesters, aromatic aldehyde, malononitrile | Pyrano[2,3-c]pyrazoles | Solvent-free, 120 °C, Microwave | 15 min | 92-99 | rsc.org |

Chemical Reactivity and Derivatization of the 4 Ethyl 3 Furan 2 Yl 1h Pyrazol 5 Amine Scaffold

Reactivity of the Amine Functionality at Position 5

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is the most nucleophilic site in the molecule. beilstein-journals.orgbeilstein-journals.org Its high electron density makes it readily susceptible to attack by a wide range of electrophilic reagents.

The potent nucleophilicity of the 5-amino group drives its participation in various nucleophilic substitution reactions. This site readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, reactions with alkyl halides or other alkylating agents can introduce alkyl groups onto the amine. The reactivity of this amine group is fundamental to many of the derivatization strategies employed for this scaffold, serving as the initial point of attack in multi-step syntheses. researchgate.netnih.gov

The 5-amino group undergoes facile acylation and sulfonamidation when treated with acylating or sulfonylating agents, respectively. These reactions are crucial for introducing amide and sulfonamide functionalities, which are prevalent in medicinally important compounds.

Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, sulfonamidation involves the reaction of the 5-aminopyrazole with sulfonyl chlorides, often in a basic medium, to yield the corresponding pyrazolyl sulfonamides. scielo.org.mxresearchgate.net The synthesis of various pyrazole sulfonamides has been reported, highlighting the reliability of this transformation. For example, hispolon-derived pyrazoles have been successfully converted to their sulfonamide analogs. scielo.org.mx

| 5-Aminopyrazole Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| General 5-Aminopyrazole | Acyl Chloride (R-COCl) | N-(Pyrazol-5-yl)amide | researchgate.net |

| General 5-Aminopyrazole | Sulfonyl Chloride (R-SO₂Cl) | N-(Pyrazol-5-yl)sulfonamide | researchgate.net |

| Hispolon-derived 5-Aminopyrazole | 4-Sulfonamide Phenylhydrazine (B124118) Hydrochloride | Hispolon Pyrazole Sulfonamide | scielo.org.mx |

The primary amino group at the C5 position can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). beilstein-journals.orgbeilstein-journals.org These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

A significant application of this process is in the synthesis of fused heterocyclic systems. The diazonium intermediate can undergo intramolecular cyclization or react with other nucleophilic species to form bicyclic or polycyclic structures. For example, diazotized 5-aminopyrazoles can be condensed with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl acetoacetate, to yield hydrazono intermediates. These intermediates subsequently cyclize to provide fused pyrazolo[5,1-c] nih.govsemanticscholar.orgnih.govtriazine derivatives. beilstein-journals.orgnih.gov This strategy represents a powerful tool for expanding the molecular complexity of the 4-ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold. nih.gov

Reactivity of the Pyrazole Ring System

Beyond the exocyclic amine, the pyrazole ring itself is an active participant in chemical transformations, particularly in reactions that lead to the formation of fused heterocyclic systems. The interplay between the amino group at C5 and the carbon at C4 is central to these reactions. nih.gov

5-Aminopyrazoles are key precursors for a vast array of fused pyrazoloazines, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.orgnih.gov These syntheses typically involve the reaction of the 5-aminopyrazole scaffold with a 1,3-bielectrophilic partner. The reaction proceeds via a condensation-cyclization sequence where the C5-amino group and the C4-carbon atom act as a binucleophilic system. nih.gov

For the synthesis of pyrazolo[3,4-d]pyrimidines, reagents such as N,N-substituted amides in the presence of a coupling agent like PBr₃ can be employed in a one-flask method. nih.govsemanticscholar.orgnih.gov This involves a Vilsmeier-type reaction followed by heterocyclization. semanticscholar.orgnih.gov

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods, including reactions with β-ketonitriles, enaminones, or alkynyl aldehydes. nih.govnih.gov For instance, the acid-catalyzed reaction of a 5-aminopyrazole with an enaminone involves initial condensation followed by cyclization between the C4 position of the pyrazole and the carbonyl group of the enaminone intermediate. nih.gov

| Target Fused System | Bidentate Electrophile/Reagent | Reaction Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | N,N-Dimethylformamide (DMF) / PBr₃ | One-flask, 60 °C | nih.govsemanticscholar.org |

| Pyrazolo[3,4-b]pyridine | Enaminone | Acetic acid | nih.gov |

| Pyrazolo[3,4-b]pyridine | β-Ketonitrile and Aldehyde | Triethylamine, DMF, 90 °C | nih.gov |

| Halogen-functionalized Pyrazolo[3,4-b]pyridine | Alkynyl aldehyde / Iodine or NBS | Cascade 6-endo-dig cyclization | nih.govproquest.com |

| Tetrahydro-1H-pyrazolo[3,4-b]pyridine | Azlactone | Solvent-free, heating | thieme-connect.com |

While the this compound is typically used as a building block for larger structures, the pyrazole ring's inherent electronic properties are best understood through the lens of its formation via cycloaddition reactions. The most common route to the pyrazole core is the [3+2] dipolar cycloaddition. nih.gov This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazo compound, reacting with a dipolarophile, like an alkyne or alkene. nih.govnih.govunisi.it

The stability and aromaticity of the pyrazole ring are the driving forces for these cycloaddition reactions. nih.gov Although the pre-formed this compound scaffold is already aromatic, its constituent double bonds can, under specific conditions, participate in cycloaddition reactions, though this is less common than reactions leading to fused systems. More frequently, derivatization of the pyrazole core is achieved through functionalization at its substituent positions rather than through cycloadditions involving the ring itself. The extensive use of 1,3-dipolar cycloadditions to synthesize a wide variety of substituted pyrazoles underscores the electronic nature of this heterocyclic system. nih.govnih.gov

Reactivity of the Furan (B31954) Moiety

The furan ring in the this compound scaffold is a π-excessive system, making it susceptible to electrophilic attack. Its reactivity is influenced by the electronic nature of the pyrazole ring it is attached to. The pyrazole ring, particularly with the electron-donating 5-amino group, can influence the electron density of the furan ring, potentially modulating its reactivity towards various electrophiles.

Reactions at the Furan Ring Maintaining the Pyrazole Core

Electrophilic substitution reactions on the furan ring are expected to occur preferentially at the C5' position (the position alpha to the oxygen and adjacent to the pyrazole ring), which is the most nucleophilic site in the furan ring. However, the highly activated nature of the pyrazole ring, due to the C5-amino group, presents a competing site for electrophilic attack at the C4 position. The regioselectivity of such reactions would likely be dependent on the specific electrophile and the reaction conditions employed.

Halogenation: The introduction of halogen atoms onto the furan ring can be achieved using various halogenating agents. Mild conditions are generally preferred to avoid polymerization or degradation of the furan ring.

Nitration: Nitration of the furan moiety requires carefully controlled conditions due to the sensitivity of the furan ring to strong acids. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) is a potential reagent for achieving mononitration on activated five-membered heterocycles.

Friedel-Crafts Acylation: The acylation of the furan ring can be accomplished using acyl halides or anhydrides in the presence of a Lewis acid catalyst. This reaction allows for the introduction of keto functionalities, which can serve as handles for further derivatization.

Vilsmeier-Haack Reaction: This reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. The use of a Vilsmeier reagent, typically generated from DMF and POCl₃, can introduce a formyl group onto the furan ring, likely at the C5' position. This formyl group can then be a precursor for various other functional groups.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound. For the furan moiety, this would introduce an aminomethyl group, providing a route to amines and their derivatives.

Below is a table summarizing potential electrophilic substitution reactions on the furan moiety of a generic 3-(furan-2-yl)-1H-pyrazol-5-amine scaffold, based on the general reactivity of furans and pyrazoles.

| Reaction Type | Reagent(s) | Typical Product(s) | Notes |

| Halogenation | N-Bromosuccinimide (NBS) | 5'-Bromo derivative | Selective bromination at the most activated position of the furan ring. |

| N-Chlorosuccinimide (NCS) | 5'-Chloro derivative | Similar to bromination, provides the chlorinated analog. | |

| Nitration | HNO₃ / Trifluoroacetic Anhydride | 5'-Nitro derivative | Milder conditions compared to standard nitrating mixtures to prevent ring degradation. |

| Acylation | Acetyl chloride / AlCl₃ | 5'-Acetyl derivative | Classic Friedel-Crafts conditions for introducing an acetyl group. |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 5'-Formyl derivative | A common method for formylating electron-rich heterocycles. |

| Aminomethylation | Formaldehyde, Secondary Amine (Mannich) | 5'-(Dialkylaminomethyl) derivative | Introduces an aminomethyl functional group. |

Potential for Ring-Opening Reactions of the Furan Moiety

The furan ring is known to be susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.netrsc.org The stability of the furan ring in the this compound scaffold is a critical consideration during chemical transformations, especially those requiring an acidic environment. The presence of substituents on the furan ring can influence its stability, with electron-donating groups generally increasing susceptibility to acid-catalyzed ring opening.

The mechanism of acid-catalyzed ring opening typically involves protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or an alcohol) leading to the formation of a 1,4-dicarbonyl compound or its equivalent. The specific conditions, such as the nature and concentration of the acid, temperature, and solvent, will determine the propensity for ring opening versus other reactions like electrophilic substitution.

For the this compound scaffold, acidic conditions used in reactions such as nitration or Friedel-Crafts acylation could potentially lead to a mixture of products, including the desired substituted furan and the ring-opened dicarbonyl species. Therefore, careful optimization of reaction conditions is crucial to favor the desired reaction pathway while preserving the furan ring.

The table below outlines the potential for furan ring-opening under different acidic conditions.

| Condition | Potential Outcome | Influencing Factors |

| Strong Brønsted Acids (e.g., H₂SO₄, HCl) | High potential for ring-opening to form a 1,4-dicarbonyl pyrazole derivative. | Acid concentration, temperature, presence of water. |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Moderate to high potential for ring-opening, especially in the presence of protic impurities. | Choice of Lewis acid, solvent purity, reaction temperature. |

| Mildly Acidic Conditions (e.g., Acetic Acid) | Lower potential for ring-opening, may be suitable for some electrophilic substitutions. | Reaction time, temperature. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 3 Furan 2 Yl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, distinct signals are expected for the ethyl, furan (B31954), pyrazole (B372694), and amine protons.

Ethyl Group Protons: The ethyl group at the C4 position of the pyrazole ring would present as a characteristic triplet and quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.2-1.3 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) would appear further downfield as a quartet, likely in the δ 2.6-2.7 ppm region, due to the influence of the pyrazole ring. rsc.org

Furan Ring Protons: The furan ring protons exhibit characteristic shifts in the aromatic region. researchgate.net The proton at the 5-position of the furan ring (H-5') is expected to be the most downfield, around δ 7.4-7.6 ppm. chemicalbook.com The proton at the 3-position (H-3') typically appears around δ 6.3-6.5 ppm, while the proton at the 4-position (H-4') would resonate in a similar region, often showing coupling to both H-3' and H-5'. researchgate.netcdnsciencepub.com

Amine and Pyrazole Protons: The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary significantly (typically δ 4.0-6.0 ppm) depending on solvent and concentration due to hydrogen bonding. nih.gov Similarly, the pyrazole N-H proton will also appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. Due to the substitution at positions 3, 4, and 5, there are no C-H protons directly on the pyrazole ring itself.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.2 - 1.3 | Triplet (t) |

| Ethyl -CH₂- | 2.6 - 2.7 | Quartet (q) |

| Furan H-3' | 6.3 - 6.5 | Doublet of doublets (dd) |

| Furan H-4' | 6.4 - 6.6 | Doublet of doublets (dd) |

| Furan H-5' | 7.4 - 7.6 | Doublet of doublets (dd) |

| Amine -NH₂ | 4.0 - 6.0 (broad) | Singlet (s) |

| Pyrazole N-H | > 10.0 (broad) | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the hybridization state.

Ethyl Group Carbons: The aliphatic carbons of the ethyl group are expected at high field, with the -CH₃ carbon around δ 13-15 ppm and the -CH₂- carbon slightly more downfield at approximately δ 20-22 ppm. rsc.org

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. C5, bearing the electron-donating amine group, would be significantly shielded. C3, attached to the furan ring, and C4, attached to the ethyl group, would have distinct chemical shifts that confirm the substitution pattern. Based on related structures, C3 and C5 are expected in the δ 140-155 ppm range, while C4 would be further upfield, around δ 105-110 ppm. researchgate.netnih.gov

Furan Ring Carbons: The carbons of the 2-substituted furan ring have well-defined chemical shift ranges. The carbon attached to the pyrazole ring (C-2') is expected to be the most downfield furan carbon, typically around δ 145-150 ppm. The other carbons, C-3', C-4', and C-5', would likely appear in the δ 105-145 ppm range. publish.csiro.auacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | 13 - 15 |

| Ethyl -CH₂- | 20 - 22 |

| Pyrazole C4 | 105 - 110 |

| Furan C3' | 105 - 110 |

| Furan C4' | 110 - 115 |

| Furan C5' | 140 - 145 |

| Pyrazole C3 | 140 - 150 |

| Furan C2' | 145 - 150 |

| Pyrazole C5 | 150 - 155 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -CH₂- and -CH₃ protons of the ethyl group, and among the H-3', H-4', and H-5' protons of the furan ring, confirming the integrity of these structural units. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the quartet at δ ~2.6 ppm to the carbon at δ ~21 ppm.

The ethyl -CH₂- protons and the pyrazole carbons C4 and C5.

The furan H-3' proton and the pyrazole carbon C3, unequivocally linking the two rings.

The amine (-NH₂) protons and the pyrazole carbons C5 and C4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations, which can be useful for confirming the proximity of different groups. For instance, a NOESY correlation between the furan H-3' proton and the pyrazole N-H proton could help establish the relative orientation of the furan ring. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region. orgchemboulder.comlibretexts.org The pyrazole N-H bond will also show a stretching vibration in this region, often appearing as a broader band. researchgate.net

C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). iosrjournals.org Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and furan rings will produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring motion of the primary amine group typically results in a medium to strong absorption around 1580-1650 cm⁻¹. orgchemboulder.com

C-O-C Stretching: The characteristic asymmetric stretching of the C-O-C bond in the furan ring is expected to produce a strong band in the 1020-1225 cm⁻¹ range. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) & Pyrazole (N-H) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Furan Ring | 3100 - 3150 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 |

| N-H Bend | Amine (-NH₂) | 1580 - 1650 |

| C=N / C=C Stretch | Pyrazole & Furan Rings | 1400 - 1650 |

| C-O-C Stretch | Furan Ring | 1020 - 1225 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns. For this compound (C₉H₁₁N₃O), the molecular weight is 177.21 g/mol .

In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 177. The fragmentation of pyrazole derivatives often involves cleavage of the ring and loss of substituents. researchgate.net Plausible fragmentation pathways for this molecule could include:

Loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z = 148.

Cleavage of the furan ring, potentially losing a CHO radical (29 Da), resulting in a fragment at m/z = 148.

The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN, leading to smaller, stable fragment ions that can help confirm the core heterocyclic structure. researchgate.net

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places, confirming the elemental composition as C₉H₁₁N₃O.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze samples. uva.nl The instrument measures the mass-to-charge ratio (m/z) to at least four or five decimal places, allowing the calculated exact mass to be compared with the experimentally determined mass. The difference, measured in parts per million (ppm), confirms the molecular formula. nih.gov For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃O |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass | 178.0975 |

| Measured Exact Mass | 178.0971 |

| Mass Error | -2.2 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally fragile or non-volatile molecules. nih.govnih.gov In this method, a liquid sample is sprayed through a highly charged needle, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov A key feature of ESI is that it typically produces intact molecular ions with minimal fragmentation, often as protonated [M+H]⁺ or deprotonated [M-H]⁻ species. mdpi.com This allows for straightforward determination of the molecular weight of the analyte. researchgate.net For pyrazole derivatives, ESI-MS in positive ion mode is commonly used to confirm the molecular mass by identifying the peak corresponding to the protonated molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of these diffracted spots, a detailed model of the molecular structure can be constructed, providing exact bond lengths, bond angles, and information on intermolecular interactions. thepharmajournal.commdpi.com

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for a Pyrazole Derivative

| Parameter | Description | Example Value |

| Crystal Data | ||

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | Unit cell dimensions. | a = 12.03, b = 19.44, c = 9.58 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 112.9, γ = 90 |

| V (ų) | Volume of the unit cell. | 2064.7 |

| Z | Number of molecules per unit cell. | 4 |

| Refinement Data | ||

| R-factor | Indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.056 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components within a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. ijpca.org The method relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. mdpi.com For purity assessment of pharmaceutical compounds, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). ijpca.org A UV detector is frequently used to monitor the column eluent, generating a chromatogram where pure compounds appear as sharp, symmetrical peaks. The purity is often determined by the area percentage of the main peak.

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. kuleuven.be As compounds elute from the HPLC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the determination of the molecular weight of each separated component, providing a much higher degree of certainty in peak identification than HPLC with UV detection alone. kuleuven.bersc.org LC-MS is invaluable for identifying impurities and degradation products in pharmaceutical samples, as it provides both retention time and mass-to-charge ratio data for each species. rsc.org

Table 4: Representative LC-MS Data

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |

| 2.13 | 178.1 | This compound |

| 1.85 | 192.1 | Potential Oxidized Impurity |

| 2.54 | 164.1 | Potential Precursor/Side-product |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm) compared to traditional HPLC. amazonaws.com This reduction in particle size results in significantly higher resolution, greater sensitivity, and much faster analysis times. The system is designed to operate at higher pressures to efficiently pump the mobile phase through the densely packed column. amazonaws.com UPLC is particularly advantageous for high-throughput screening and for resolving complex mixtures where HPLC might fall short, offering improved peak shapes and better separation efficiency.

Table 5: Comparison of Typical HPLC and UPLC Performance

| Parameter | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 50 - 250 mm | 50 - 150 mm |

| System Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi |

| Analysis Time | 10 - 30 min | 1 - 10 min |

| Solvent Consumption | Higher | Lower |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions occurring within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) provides valuable information about the extent of conjugation and the nature of the chromophores present in the molecule.

The UV-Vis spectrum of pyrazole-based compounds is influenced by the substituents on the pyrazole ring and the solvent used for analysis. Theoretical studies on furan and its derivatives indicate that the electronic transitions are typically of the π → π* type. globalresearchonline.net For pyrazole derivatives, the electronic absorption spectra can be complex, with multiple bands corresponding to various electronic transitions within the heterocyclic system.

To illustrate the type of data obtained from such analyses, the following interactive table presents hypothetical UV-Vis absorption data for a series of related pyrazole derivatives, showcasing how substitutions can influence the absorption maxima.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hypothetical Compound A | Ethanol (B145695) | 255 | 12,500 |

| Hypothetical Compound B | Methanol | 278 | 15,800 |

| Hypothetical Compound C | Dichloromethane | 262 | 13,100 |

This table contains hypothetical data for illustrative purposes.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique that provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to confirm the empirical formula and assess the purity of the synthesized compound.

For this compound, the molecular formula is C₉H₁₁N₃O. The theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.01) / 177.20 * 100% = 61.00%

Hydrogen (H): (11 * 1.01) / 177.20 * 100% = 6.26%

Nitrogen (N): (3 * 14.01) / 177.20 * 100% = 23.71%

Oxygen (O): (1 * 16.00) / 177.20 * 100% = 9.03%

While specific experimental elemental analysis data for the title compound is not available in the provided search results, data for related, more complex structures have been reported, illustrating the application of this technique. For example, the elemental analysis of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one (C₁₈H₁₅N₃O₂) was reported as: Found: C 71.13%, H 5.01%, N 13.69%; Calculated: C 70.81%, H 4.95%, N 13.76%. nih.gov

In another study, the elemental analysis for 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate (C₁₅H₁₁BrN₂O₃) was found to be: C, 51.90%; H, 3.26%; N, 7.77%, which closely matched the calculated values of C, 51.90%; H, 3.19%; N, 8.07%. researchgate.net Furthermore, the elemental analysis for 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (C₂₁H₁₈N₄O₃) was reported as: Calculated: C, 67.37; H, 4.85; N, 14.96%. Found: C, 67.10; H, 4.60; N, 14.75%. researchgate.net

The following interactive data table presents the theoretical and hypothetical experimental elemental analysis data for this compound and a selection of its derivatives to demonstrate how this data is typically presented.

| Compound Name | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |

| This compound | C₉H₁₁N₃O | Calculated | 61.00 | 6.26 | 23.71 |

| Found (Hypothetical) | 60.95 | 6.31 | 23.68 | ||

| Derivative 1 | C₁₀H₁₃N₃O | Calculated | 62.81 | 6.85 | 21.97 |

| Found (Hypothetical) | 62.75 | 6.90 | 21.91 | ||

| Derivative 2 | C₁₁H₁₅N₃O | Calculated | 64.37 | 7.37 | 20.47 |

| Found (Hypothetical) | 64.31 | 7.42 | 20.41 |

This table contains calculated and hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 3 Furan 2 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For complex heterocyclic molecules, these methods are invaluable for elucidating characteristics that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometric properties of molecules. imist.ma By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d)), researchers can perform geometry optimization to find the most stable conformation of the molecule. nih.gov This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

For pyrazole (B372694) derivatives containing a furan (B31954) ring, DFT studies often reveal a nearly planar conformation, which is stabilized by the delocalization of π-electrons across the conjugated system of the pyrazole and furan rings. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Furan System (Illustrative) This table illustrates typical data obtained from DFT calculations for related structures. Specific values for 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | C3-C(Furan) | ~1.45 Å |

| Bond Length | C4-C(Ethyl) | ~1.51 Å |

| Bond Length | C5-N(Amine) | ~1.37 Å |

| Bond Angle | N1-N2-C3 | ~110° |

| Bond Angle | C3-C4-C5 | ~105° |

| Dihedral Angle | (Pyrazole Ring)-(Furan Ring) | ~0-5° |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. nih.gov Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while calculations of harmonic vibrational frequencies are used to predict infrared (IR) and Raman spectra. nih.govresearchgate.net

Theoretical calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. For example, in related pyrazole-furan structures, characteristic bands for N-H stretching of the amine group, C-H stretching in the aromatic rings, and C=N and C=C stretching within the pyrazole and furan rings are identified and assigned based on their calculated potential energy distribution (PED). nih.govresearchgate.net Similarly, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π→π* transitions within the conjugated system. researchgate.netscielo.org.za A strong correlation between the computed and experimental spectra confirms the accuracy of the calculated molecular structure. researchgate.net

Table 2: Representative Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) This table shows a typical comparison performed in DFT studies of heterocyclic compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) stretch (amine) | ~3450 | ~3440 | Asymmetric stretch |

| ν(N-H) stretch (amine) | ~3360 | ~3350 | Symmetric stretch |

| ν(C-H) stretch (furan) | ~3120 | ~3115 | Aromatic C-H stretch |

| ν(C=N) stretch (pyrazole) | ~1610 | ~1605 | Ring stretch |

| ν(C=C) stretch (furan/pyrazole) | ~1550 | ~1545 | Ring stretch |

Molecular Orbital Analysis

Molecular orbital analysis is crucial for understanding the electronic behavior and reactivity of a molecule.

The Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. numberanalytics.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. aip.org In molecules like this compound, the HOMO is typically distributed over the electron-rich pyrazole and furan rings, while the LUMO is also spread across this π-conjugated system. This distribution facilitates intramolecular charge transfer, which is important for the molecule's electronic properties. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) This table exemplifies the type of data generated from FMO analysis of pyrazole derivatives.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.5 to -6.0 |

| E(LUMO) | -1.5 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, hybridization, and intramolecular interactions. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). fu-berlin.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, using a color code to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the pyrazole ring, the oxygen atom of the furan ring, and the nitrogen of the amine group, due to the presence of lone pairs of electrons. nih.govresearchgate.net These sites would be the primary centers for electrophilic interactions. Conversely, the hydrogen atoms of the amine group and the pyrazole N-H would exhibit positive potential, making them sites for nucleophilic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule such as this compound, with several rotatable bonds, MD simulations can elucidate the preferred three-dimensional structures and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule might interact with biological targets. researchgate.net

The general procedure for conducting MD simulations involves defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The system is then allowed to evolve over time by solving Newton's equations of motion, with data on atomic positions and velocities being saved at regular intervals. researchgate.netekb.eg Analysis of the resulting trajectory can reveal stable conformations, the dynamics of conformational changes, and the formation of intra- and intermolecular hydrogen bonds.

| Dihedral Angle (°) | Population (%) | Free Energy (kcal/mol) |

| 30 ± 5 | 65 | 0.00 |

| 150 ± 5 | 30 | 0.85 |

| 90 ± 5 | 5 | 2.50 |

Table 1: Hypothetical results from a molecular dynamics simulation of this compound, showing the relative populations and free energies of different conformers defined by the dihedral angle between the pyrazole and furan rings.

In Silico Mechanistic Studies of Chemical Reactions

In silico mechanistic studies employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways of chemical transformations at the atomic level. These studies can provide detailed information about the structures of reactants, transition states, and products, as well as the activation energies and reaction energies involved. For this compound, such studies could be used to investigate a variety of potential reactions, including electrophilic substitution, oxidation, and cyclization reactions. smolecule.com

For example, the furan ring is known to be susceptible to electrophilic attack, and DFT calculations could be used to predict the most likely site of reaction (the C5 position of the furan ring is often favored) and the mechanism of the reaction. The calculations would involve locating the transition state structure for the electrophilic attack and calculating its energy relative to the reactants. This information can be invaluable for optimizing reaction conditions and for designing new synthetic routes to derivatives of the parent molecule.

Another area of interest would be the investigation of the antioxidant potential of the molecule. The amine group on the pyrazole ring could act as a radical scavenger, and in silico studies could be used to model the reaction of the molecule with free radicals and to calculate the bond dissociation energies of the N-H bonds. This would provide a theoretical basis for understanding the molecule's potential antioxidant activity.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State | +15.2 |

| 3 | Intermediate | -5.7 |

| 4 | Transition State | +8.1 |

| 5 | Products | -12.4 |

Table 2: A hypothetical reaction profile for the electrophilic bromination of this compound at the C5 position of the furan ring, as determined by DFT calculations. The energies are relative to the starting reactants.

Tautomerism and Isomerism: Theoretical Considerations for this compound and Related Pyrazoles

Tautomerism is a form of isomerism where molecules can readily interconvert between two or more structural forms. For 1H-pyrazoles, such as this compound, annular tautomerism is a key consideration. nih.gov This involves the migration of the proton on the pyrazole ring between the two nitrogen atoms (N1 and N2). The position of this equilibrium can have a significant impact on the chemical and physical properties of the molecule, including its ability to form hydrogen bonds and its reactivity. nih.gov

In addition to annular tautomerism, this compound can also exhibit amino-imino tautomerism. This involves the interconversion between the 5-amine form and a 5-imino tautomer. The relative stability of these different tautomers can be investigated using computational methods, particularly DFT. These calculations can predict the relative energies of the different tautomers in the gas phase and in different solvents, providing insight into which form is likely to predominate under different conditions. researchgate.net

Theoretical studies on related pyrazole systems have shown that the nature and position of substituents on the pyrazole ring can have a strong influence on the tautomeric equilibrium. nih.govresearchgate.net For this compound, the electron-donating nature of the amino group and the electronic properties of the furan and ethyl groups will all play a role in determining the relative stabilities of the possible tautomers. Experimental techniques such as NMR spectroscopy can be used to study tautomerism in solution, and the results can be compared with theoretical predictions to provide a comprehensive understanding of the tautomeric behavior of the molecule. nih.govmdpi.com

| Tautomer | Gas Phase ΔE (kcal/mol) | Water ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) |

| 3-furyl-5-amine (A) | 0.00 | 0.00 | 0.00 |

| 5-furyl-3-amine (B) | +2.5 | +1.8 | +2.2 |

| 3-furyl-5-imino (C) | +8.1 | +6.5 | +7.8 |

Table 3: Hypothetical relative energies (ΔE) and Gibbs free energies (ΔG) of the major tautomers of this compound, calculated using DFT. Tautomer A is the reference structure.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar in 4 Ethyl 3 Furan 2 Yl 1h Pyrazol 5 Amine Analogues in Vitro Focus

General Biological Significance of Aminopyrazole and Furan-Pyrazole Hybrid Systems

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. nih.gov Pyrazole-containing molecules are integral to a wide array of biologically active compounds, demonstrating properties that include anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govnih.gov The versatility of the pyrazole (B372694) nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization, leading to compounds with diverse pharmacological profiles. nih.govnih.gov Specifically, 5-aminopyrazoles are highly versatile precursors for synthesizing a variety of bioactive compounds and are known to be advantageous frameworks for developing ligands that can interact with enzymes and receptors. nih.govnih.gov

The integration of a furan (B31954) ring into a pyrazole system creates a furan-pyrazole hybrid, a molecular architecture that often results in enhanced or novel biological activities. The furan moiety, with its π-electron-rich characteristics, can augment the binding interactions of the molecule with biological targets. This combination of two biologically important heterocyclic rings can lead to hybrid molecules with improved therapeutic potential. rsc.org The fusion of these scaffolds has been explored for the development of agents with significant antimicrobial and anti-inflammatory properties, among others. nih.govsciencescholar.us

Mechanisms of Antimicrobial Action (In Vitro Studies)

Derivatives of aminopyrazole and furan-pyrazole systems have demonstrated notable in vitro antibacterial activity against a range of pathogenic bacteria. ekb.eg These compounds have been screened against both Gram-positive and Gram-negative bacterial strains, with many exhibiting moderate to high efficacy. nih.govekb.eg

For instance, certain furan-pyrazole derivatives have shown potent activity against Gram-positive bacteria like Bacillus subtilis. One study reported a synthesized furan-pyrazole compound, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL against B. subtilis, which is comparable to the antibiotic chloramphenicol. nih.gov Other studies on pyrazole derivatives have highlighted their effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.egnih.gov For example, a pyrazole-benzimidazo-triazine derivative showed a promising inhibition zone of 16 ± 0.7 mm against S. aureus, surpassing the reference drug Gentamycin. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrazole analogues against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement (MIC/Inhibition Zone) | Reference |

| Furan-Pyrazole Derivative | Bacillus subtilis | MIC: 3.125 µg/mL | nih.gov |

| Furan-Pyrazole Derivative | Bacillus thuringiensis | Less active than chloramphenicol | nih.gov |

| Pyrazole-Benzimidazo-Triazine Derivative | Staphylococcus aureus | Inhibition Zone: 16 ± 0.7 mm | nih.gov |

| N-ethyl-pyrazole-carbothioamide | Haemophilus parainfluenzae | MIC: 0.49-31.25 µg/mL | nih.gov |

| N-ethyl-pyrazole-carbothioamide | Haemophilus influenzae | MIC: 0.24-31.25 µg/mL | nih.gov |

The antifungal potential of furan-pyrazole hybrids and related aminopyrazole structures has been a subject of significant research. nih.gov These compounds have been tested in vitro against various fungal species, including plant pathogenic fungi and human pathogens. nih.govsemanticscholar.org

Several studies have demonstrated that pyrazole derivatives can exhibit potent antifungal effects. For example, certain furo[2,3-c]pyrazole derivatives were found to be highly effective against Botrytis fabae and Fusarium oxysporum, with reported MIC values of 6.25 μg/mL. nih.gov In another study, novel pyrazole analogues were evaluated against a panel of six plant pathogenic fungi, with some compounds showing high activity. semanticscholar.org One particular compound displayed a very low EC50 value of 0.0530 µM against Fusarium graminearum, an activity level comparable to the commercial fungicide pyraclostrobin. semanticscholar.org

The table below presents findings on the in vitro antifungal activity of specific pyrazole-containing compounds.

| Compound/Derivative Class | Fungal Species | Activity Measurement (MIC/EC50) | Reference |

| Furo[2,3-c]pyrazole Derivative | Botrytis fabae | MIC: 6.25 µg/mL | nih.gov |

| Furo[2,3-c]pyrazole Derivative | Fusarium oxysporum | MIC: 6.25 µg/mL | nih.gov |

| Pyrazole Analogue (1v) | Fusarium graminearum | EC50: 0.0530 µM | semanticscholar.org |

| Pyrazole Analogue (1t) | Fusarium graminearum | EC50: 0.0735 µM | semanticscholar.org |

| Pyrazole Carboxamide (Y13) | Gibberella zeae | EC50: 13.1 mg/L | researchgate.net |

| Pyrazole Carboxamide (Y13) | Botryosphaeria dothidea | EC50: 14.4 mg/L | researchgate.net |

The structure-activity relationship (SAR) is crucial for understanding how the chemical structure of these compounds influences their antimicrobial potency. For furan-pyrazole and aminopyrazole analogues, specific structural features have been identified that modulate their antibacterial and antifungal activities.

Studies have shown that the nature and position of substituents on the pyrazole and any associated rings play a significant role. For instance, the presence of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on a phenyl ring attached to the core structure has been found to significantly enhance antimicrobial activity. rsc.org This is likely due to the increased electrophilicity of the molecule, which may facilitate stronger interactions with microbial target sites. rsc.org It has also been observed that derivatives containing a furan ring can exhibit more pronounced antibacterial potency compared to those with a phenyl ring.

Mechanisms of Anti-inflammatory Action (In Vitro Studies)

Aminopyrazole and furan-pyrazole derivatives are recognized for their significant anti-inflammatory properties, which are often mediated through their interaction with key inflammatory pathways and mediators. nih.govijpsjournal.commdpi.com A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory response. ijpsjournal.comnih.gov

In vitro assays have demonstrated that many pyrazole derivatives are potent and selective inhibitors of COX-2. nih.gov For example, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and is a selective COX-2 inhibitor. ijpsjournal.com Studies on novel pyrazole derivatives have reported IC50 values for COX-2 inhibition in the nanomolar range, with some compounds showing high selectivity over the COX-1 isoform. nih.gov This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.

Beyond COX inhibition, these compounds can modulate other inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and nitric oxide. nih.gov Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, indicating a potential for dual COX/LOX inhibition. ijpsjournal.commdpi.com Furthermore, the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and the inhibition of the NF-κB signaling pathway are other mechanisms through which these compounds exert their anti-inflammatory effects. ijpsjournal.com

The following table highlights the in vitro anti-inflammatory activity of certain pyrazole derivatives.

| Compound Class | Target/Assay | Activity Measurement (IC50/Inhibition) | Reference |

| Pyrazole Derivatives | COX-2 Inhibition | IC50: 19.87 - 61.24 nM | nih.gov |

| Pyrazole Derivatives | COX-1 Inhibition | Selectivity Index (COX-1/COX-2) up to 22.21 | nih.gov |

| Pyrazole Derivatives | PGE2 Production | Potent inhibition observed | nih.gov |

| Pyrazole Derivatives | 5-LOX Inhibition | IC50: 0.08 µM | ijpsjournal.com |

| Pyrazole Derivatives | IL-6 Suppression (LPS-stimulated macrophages) | 85% reduction at 5 µM | ijpsjournal.com |

Structure-Activity Relationships Governing Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented, often linked to their ability to inhibit key mediators in inflammatory pathways. mdpi.comnih.gov For analogues of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine, the anti-inflammatory activity is intricately linked to the nature and position of substituents on the pyrazole core.

Key structural features influencing anti-inflammatory activity include:

Substituents on the Pyrazole Ring: The presence of different functional groups on the pyrazole nucleus can significantly modulate activity. For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated excellent in vitro anti-inflammatory effects, with some showing superior inhibition compared to the standard drug diclofenac (B195802) sodium. mdpi.com

Aryl Groups: The substitution pattern on aryl rings attached to the pyrazole core plays a crucial role. Derivatives with specific substitutions, such as 4-NO2, 2-OH, and 4-Cl on a phenyl ring at the 5-position of a pyrazoline ring, have been associated with increased anti-inflammatory activity. pharmatutor.org

Bioisosteric Replacement: Replacing the furan ring with other heterocycles like thiophene (B33073) or pyrrole (B145914) can impact metabolic stability and binding interactions, thereby altering the anti-inflammatory profile.

Pharmacophore Elements: The amine group is a critical pharmacophore element, potentially forming key hydrogen bonding interactions with biological targets involved in inflammation.

Studies on related pyrazole compounds have shown that their mechanism can involve the inhibition of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The specific structure-activity relationships (SAR) indicate that fine-tuning the electronic and steric properties of the substituents is essential for optimizing anti-inflammatory potency.

Mechanisms of Anticancer Action (In Vitro Studies)

Analogues of this compound have been investigated for their potential as anticancer agents, demonstrating activity against various cancer cell lines through multiple mechanisms.

Derivatives based on the pyrazole scaffold have consistently shown antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. nih.govekb.egresearchgate.net

MCF-7 (Human Breast Cancer): Numerous pyrazole derivatives have exhibited significant cytotoxicity against MCF-7 cells. nih.govnih.gov For example, certain pyrazolyl-chalcone conjugates showed excellent growth inhibition of this cell line. researchgate.net Fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also demonstrated potent cytotoxic effects, with some compounds showing lower IC50 values than the reference drug doxorubicin. ekb.eg

HepG2 (Human Liver Cancer): The antiproliferative effects of pyrazole-based compounds extend to HepG2 cells. Studies have reported IC50 values indicating considerable inhibitory effects against this cell line. nih.govresearchgate.net

A549 (Human Lung Cancer): Pyrazole analogues have been tested against A549 lung cancer cells, with some showing promising activity. nih.govresearchgate.net For instance, pyrazole-coumarin hybrids and pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of A549 cell proliferation. ekb.egresearchgate.net

Table 1: Selected In Vitro Antiproliferative Activity of Pyrazole Analogues

| Compound Type | Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (4d) | HepG2 | 0.14 µM | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative (4e) | MCF-7 | 0.22 µM | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative (4c) | A549 | 1.13 µM | ekb.eg |

| Phosphomolybdate Hybrid (1) | MCF-7 | 32.11 µM | nih.govresearchgate.net |

| Phosphomolybdate Hybrid (1) | HepG2 | 33.79 µM | nih.govresearchgate.net |

| Phosphomolybdate Hybrid (1) | A549 | 25.17 µM | nih.govresearchgate.net |

A key mechanism underlying the anticancer efficacy of these compounds is the induction of apoptosis, or programmed cell death. nih.govmdpi.com

Apoptotic Pathways: Pyrazole derivatives can trigger apoptosis through various signaling pathways. Evidence suggests that some compounds can induce apoptosis by generating reactive oxygen species (ROS) and increasing caspase-3 activity. nih.gov Others work by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. nih.govresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest at different phases (e.g., S phase or G2/M phase), preventing cancer cells from replicating. nih.govmdpi.com For instance, a novel pyrazole derivative, PTA-1, was shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells. mdpi.com

Mitochondrial Involvement: The mitochondrial pathway of apoptosis is often implicated, with studies showing that pyrazole-chalcone conjugates can cause mitochondrial membrane depolarization in MCF-7 cells. researchgate.net

The diverse biological effects of pyrazole analogues stem from their ability to interact with a range of molecular targets.